2-(4-morpholinylmethyl)-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJAMUJPVTFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902116 | |
| Record name | NoName_1329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Morpholinylmethyl 4 Nitrophenol
Established Synthetic Pathways to 2-(4-morpholinylmethyl)-4-nitrophenol
Traditional synthetic approaches to this compound and related structures often rely on well-established organic reactions that allow for the precise and efficient assembly of the target molecule.
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for the synthesis of nitrophenol derivatives. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), in a position ortho or para to the leaving group activates the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comyoutube.com
For the synthesis of precursors to this compound, a common strategy involves the reaction of a p-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with a suitable nucleophile. mdpi.com The reaction of 4-fluoronitrobenzene with thiomorpholine (B91149), for instance, proceeds via nucleophilic aromatic substitution to yield 4-(4-nitrophenyl)thiomorpholine. mdpi.com A similar reaction with morpholine (B109124) would be expected to produce 4-(4-nitrophenyl)morpholine. nih.gov The general mechanism involves the addition of the nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. youtube.com The reactivity of the aryl halide in S_NAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in S_N1 and S_N2 reactions. chemistrysteps.commasterorganicchemistry.com
A method for producing 4-nitrophenol (B140041) derivatives with high selectivity involves the protection of the hydroxyl group of a phenol (B47542) as a diphenyl oxalate (B1200264) derivative. This is followed by nitration and subsequent hydrolysis to yield the desired 4-nitrophenol derivative. google.com
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Reactivity | Reference |
| Fluorine (F) | Highest | masterorganicchemistry.com |
| Chlorine (Cl) | High | masterorganicchemistry.com |
| Bromine (Br) | Moderate | masterorganicchemistry.com |
| Iodine (I) | Lowest | masterorganicchemistry.com |
This table illustrates the general reactivity trend of halogens as leaving groups in S_NAr reactions.
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located on a carbon atom. nih.gov This reaction typically involves the condensation of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine, such as morpholine. nih.govnih.gov The product of this reaction is a β-amino carbonyl compound known as a Mannich base. nih.gov
In the context of synthesizing this compound, a Mannich-type reaction would involve 4-nitrophenol as the compound containing the active hydrogen, formaldehyde (B43269) as the aldehyde, and morpholine as the secondary amine. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of morpholine and formaldehyde. This electrophilic iminium ion then attacks the electron-rich ortho position of the 4-nitrophenoxide ion, leading to the formation of the C-C bond and the introduction of the morpholinylmethyl group. The use of preformed cyclic aminals as Mannich reagents in reactions with phenols has also been explored as a potential synthetic route. mdpi.com
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.orgmdpi.com MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. mdpi.com
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct similar scaffolds. For example, a multicomponent assembly process (MCAP) can be used to create versatile intermediates that can then undergo further cyclizations and functionalizations. nih.govnih.gov A hypothetical MCR approach could involve the reaction of 4-nitrophenol, formaldehyde, and morpholine under conditions that favor the one-pot assembly of the final product. The Mannich reaction itself can be considered a type of three-component reaction. mdpi.com The development of novel MCRs is an active area of research, and it is plausible that a strategy could be designed for the efficient, one-pot synthesis of this and related compounds. researchgate.net
Development of Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry. This includes the exploration of mechanochemistry and the use of advanced catalytic systems.
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. While specific examples of the mechanochemical synthesis of this compound are not widely reported, the principles of mechanochemistry have been successfully applied to a variety of organic transformations, including Mannich-type reactions. The solid-state nature of the reactants under mechanochemical conditions can lead to different reactivity and selectivity profiles compared to solution-based methods.
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. Both heterogeneous and homogeneous catalysts are being explored for the synthesis of nitrophenol derivatives and for reactions involving morpholine.
For the nitration of phenols, various catalysts have been investigated to improve regioselectivity and yield. These include silica-supported sulfuric acid, heteropolyacids, and nanosized tungsten oxide. paspk.org In the context of forming the morpholinylmethyl linkage, organocatalysts, particularly those based on morpholine derivatives, have been developed for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov While these catalysts are not directly used for the synthesis of this compound, they demonstrate the potential of catalytic methods to facilitate key bond-forming steps. For instance, the reduction of 4-nitrophenol to 4-aminophenol, a related transformation, is often achieved using heterogeneous catalysts such as copper, silver, or gold nanoparticles supported on materials like polydopamine-magnetite. nih.gov
The development of efficient catalysts for the direct and selective ortho-aminomethylation of phenols remains an area of interest. A well-designed catalyst could potentially facilitate the Mannich reaction under milder conditions and with greater control over the reaction outcome.
Microwave-Assisted and Sonochemical Synthesis Enhancements
Conventional synthetic methods are often enhanced by the application of alternative energy sources such as microwave irradiation and ultrasound, which can lead to significant improvements in reaction rates, yields, and purity. These non-conventional methods represent green chemistry approaches by often reducing reaction times and energy consumption.
Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a reliable and efficient technique for accelerating chemical reactions. nih.gov This method utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating. For heterocyclic compounds similar in structure to this compound, microwave-assisted synthesis has demonstrated considerable advantages over conventional heating methods. For instance, in the synthesis of morpholine-containing chalcones and quinolinones, microwave irradiation has been shown to reduce reaction times from several hours to mere minutes, while simultaneously increasing product yields. jocpr.comnih.gov The synthesis of nitrophenol moieties has also been accelerated, with microwave-assisted nitration of phenol achieving high yields in as little as one minute. researchgate.net
In the context of synthesizing this compound, a key step like the Mannich reaction between 4-nitrophenol, formaldehyde, and morpholine could be significantly enhanced. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster product formation and potentially minimizing the formation of side products.
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds This table presents comparative data from studies on structurally related compounds to illustrate the potential enhancements for the synthesis of this compound.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
| Morpholinoquinolinyl Chalcones | Conventional | 3-4 hours | Moderate | jocpr.com |
| Morpholinoquinolinyl Chalcones | Microwave | 2-3 minutes | High | jocpr.com |
| Indole Derivatives | Conventional | 16 hours | 73% | mdpi.com |
| Indole Derivatives | Microwave | 1 hour | 90% | mdpi.com |
| para-Nitrophenol | Conventional | Longer | Lower | researchgate.net |
| para-Nitrophenol | Microwave | 1 minute | 89% | researchgate.net |
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions that can drive chemical reactions. The application of sonochemistry has been shown to not only accelerate reactions but also to improve the physical properties of the resulting products.
For example, a comparative study on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, a molecule also containing a nitrophenyl group, found that the ultrasound-assisted method produced a 90% yield in just 8 minutes. researchgate.net In contrast, the conventional thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.net Furthermore, the product obtained via sonication exhibited significantly improved crystallinity, which can be a critical attribute for pharmaceutical compounds. researchgate.net These findings suggest that a sonochemical approach to the synthesis of this compound could offer similar benefits in terms of efficiency and product quality.
Interactive Data Table: Comparison of Thermal vs. Sonochemical Synthesis for a Nitrophenyl-Containing Compound
| Method | Reaction Time | Yield (%) | Product Crystallinity | Reference |
| Thermal | 3.5 hours | 69% | 8.33% | researchgate.net |
| Sonochemical | 8 minutes | 90% | 21.12% | researchgate.net |
Design and Synthesis of Structural Analogues and Derivatives
The systematic design and synthesis of structural analogues are fundamental to medicinal chemistry for exploring structure-activity relationships (SAR), optimizing pharmacokinetic properties, and developing tool compounds for mechanistic studies.
Modifications to the core structure of this compound can be targeted at either the morpholine heterocycle or the substituted nitrophenol ring to fine-tune its biological and physicochemical properties.
Morpholine Ring Modification: A common bioisosteric replacement for the oxygen atom in a morpholine ring is sulfur, yielding a thiomorpholine analogue. mdpi.com This substitution increases the lipophilicity of the molecule and can introduce a "metabolically soft spot," as the sulfur atom is susceptible to oxidation. mdpi.com The synthesis of a thiomorpholine analogue of the target compound would involve substituting morpholine with thiomorpholine in the initial Mannich reaction. Structural analysis has shown that such substitutions can lead to different solid-state conformations; for example, the 4-nitrophenyl group occupies a quasi-equatorial position on the morpholine ring but a quasi-axial position on the thiomorpholine ring in the crystal structures of related compounds. mdpi.comresearchgate.net
Interactive Data Table: Comparison of Morpholine and Thiomorpholine Analogues
| Feature | Morpholine Analogue | Thiomorpholine Analogue | Reference |
| Heteroatom | Oxygen | Sulfur | mdpi.com |
| Lipophilicity | Lower | Higher | mdpi.com |
| Metabolic Stability | Generally stable | Sulfur can be oxidized | mdpi.com |
| Conformation | 4-nitrophenyl group quasi-equatorial | 4-nitrophenyl group quasi-axial | mdpi.com |
Nitrophenol Moiety Modification: The nitrophenol portion of the molecule offers multiple sites for modification. The position and electronic nature of substituents on the aromatic ring can be altered to probe interactions with biological targets.
Nitro Group: The nitro group can be shifted to the ortho or meta position, or it can be replaced with other electron-withdrawing groups such as cyano (-CN) or sulfonyl (-SO₂R) groups.
Phenolic Hydroxyl Group: The hydroxyl group can be converted to an ether or ester to modulate acidity and hydrogen bonding capacity.
Aromatic Ring Substitution: Additional substituents, such as halogens (F, Cl, Br), can be introduced onto the benzene (B151609) ring. SAR studies on other morpholine-containing scaffolds have shown that the addition of a halogen group to the aromatic ring can lead to an increase in biological activity. e3s-conferences.org
A general synthetic strategy for preparing various 4-nitrophenol derivatives involves a three-step process: (1) protection of the phenolic hydroxyl group, often by reaction with oxalic acid to form a diphenyl oxalate derivative; (2) selective nitration at the para-position of the protected intermediate; and (3) hydrolysis to release the free hydroxyl group, yielding the desired 4-nitrophenol derivative. google.com This method allows for the synthesis of analogues with various substituents on the phenol ring.
Isotopic labeling is a powerful and indispensable tool for elucidating complex reaction mechanisms, studying enzyme kinetics, and tracking the metabolic fate of compounds (absorption, distribution, metabolism, and excretion - ADME). nih.govresearchgate.net By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹H with ²H (Deuterium, D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), specific parts of the molecule can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For this compound, isotopic labels could be incorporated at several strategic positions to investigate its mechanism of action or metabolic pathways. The two primary approaches for preparing such analogues are:
Direct Exchange: Exchanging specific atoms on the final compound, such as the acidic proton of the phenolic hydroxyl group with deuterium (B1214612) by treatment with D₂O.
De Novo Synthesis: Constructing the molecule from isotopically labeled starting materials. researchgate.net For example, using deuterated formaldehyde (CD₂O) in the initial Mannich reaction would label the methylene (B1212753) bridge connecting the morpholine and nitrophenol moieties.
Interactive Data Table: Potential Isotopic Labeling Strategies and Applications
| Labeled Position | Isotope | Synthetic Precursor | Potential Research Application |
| Methylene Bridge | ²H (D) | Deuterated Formaldehyde (CD₂O) | Studying kinetic isotope effects in enzymatic metabolism of the bridge. |
| Phenol Ring | ¹³C | ¹³C-labeled Phenol | Tracking the fate of the aromatic core in metabolic studies via ¹³C-NMR or MS. |
| Morpholine Ring | ²H (D) | Deuterated Morpholine | Investigating the role of the morpholine ring in binding interactions or its metabolic stability. |
| Phenolic Hydroxyl | ²H (D) | D₂O Exchange | Probing the involvement of the hydroxyl proton in hydrogen bonding with a target protein. |
Conjugation involves covalently linking a bioactive molecule to another chemical entity to create a hybrid molecule with enhanced or novel properties. researchgate.net This strategy is widely used to improve drug targeting, modulate pharmacokinetic profiles, or combine different pharmacological activities into a single molecule. These are often referred to as small molecule-drug conjugates (SMDCs). researchgate.net
For this compound, the phenolic hydroxyl group serves as a prime handle for conjugation. It can be derivatized to form an ether, ester, or carbamate (B1207046) linkage to connect it to various other molecules.
Potential Conjugation Partners and Rationale:
Targeting Moieties: Conjugation to a ligand that binds to a specific receptor (e.g., a peptide that targets tumor cells) could be used to direct the compound to a particular tissue or cell type, thereby increasing its efficacy and reducing off-target effects.
Other Pharmacophores: Linking the compound to another drug with a complementary mechanism of action could result in a hybrid molecule with synergistic or dual activity.
Immunomodulators: In vaccine development, small molecules are sometimes conjugated to adjuvants, such as lipids or lipopeptides, to create self-adjuvanting constructs that can elicit a robust, T-cell-dependent immune response. researchgate.net While not a direct therapeutic application, this highlights the versatility of conjugation strategies.
Interactive Data Table: Hypothetical Conjugation Strategies for Hybrid Molecule Development
| Conjugation Partner | Linkage Type | Potential Rationale |
| Biotin | Ester or Ether | Creation of a biochemical probe for affinity-based target identification. |
| Polyethylene Glycol (PEG) | Ether | To increase solubility, prolong circulation half-life, and reduce immunogenicity. |
| A different pharmacophore (e.g., a kinase inhibitor) | Ester or Carbamate | To develop a dual-action hybrid drug with potentially synergistic effects. |
| Cell-penetrating peptide | Amide (after functionalization) | To enhance intracellular delivery of the compound. |
Advanced Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Analysis
The solid-state structure of 2-(4-morpholinylmethyl)-4-nitrophenol, while not extensively documented in publicly available databases, can be inferred from the crystallographic analysis of closely related compounds, such as co-crystals of morpholine (B109124) and 4-nitrophenol (B140041), and various nitrophenyl-morpholine derivatives.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide accurate data on bond lengths, bond angles, and torsion angles, defining its specific conformation. Based on studies of similar structures, several key features can be anticipated. mdpi.comnih.govnih.gov
Table 1: Predicted Key Geometric Parameters for this compound from X-ray Diffraction Data of Analogous Compounds
| Parameter | Predicted Value Range | Structural Implication |
| Morpholine Ring Conformation | Chair | Lowest energy conformation, minimizing steric strain. |
| C-N-C bond angle (in morpholine) | ~109-112° | Typical for a secondary amine in a heterocyclic ring. |
| C-O-C bond angle (in morpholine) | ~109-112° | Standard for an ether linkage in a saturated ring. |
| Dihedral Angle (Phenol-Nitro) | Small (< 10°) | Near co-planarity of the nitro group with the benzene (B151609) ring to maximize resonance. |
This table presents predicted values based on crystallographic data of related morpholine and nitrophenol compounds.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)
The solid-state packing of this compound is expected to be governed by a network of intermolecular interactions. The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the morpholine ring, as well as the nitrogen atom of the morpholine, can act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen bonding networks, significantly influencing the crystal lattice. nih.gov
Polymorphism and Crystal Packing Dynamics
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in nitrophenol derivatives. researchgate.net It is plausible that this compound could also exhibit polymorphism, with different crystal forms arising from variations in crystal packing and intermolecular interactions. These different polymorphs could display distinct physical properties. The conformational flexibility of the morpholinylmethyl linker could also contribute to different packing arrangements.
Solution-State Conformational Studies and Dynamics
In solution, the molecule will exhibit greater conformational freedom compared to the solid state. Spectroscopic techniques are invaluable for probing these solution-state dynamics.
High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Tautomerism
High-resolution NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the chemical environment and connectivity of the atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) bridge protons, and the morpholine ring protons. The aromatic region would likely show a complex splitting pattern due to the ortho, meta, and para relationships between the substituents. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and morpholinylmethyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a Deuterated Solvent (e.g., DMSO-d₆)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Phenolic OH | 9.0 - 11.0 | Broad singlet, exchangeable with D₂O. |
| ¹H | Aromatic CH | 6.8 - 8.2 | Complex splitting pattern. |
| ¹H | Methylene (-CH₂-) | 3.5 - 4.5 | Likely a singlet or AB quartet depending on rotational freedom. |
| ¹H | Morpholine (-CH₂-N-) | 2.5 - 3.0 | Multiplet. |
| ¹H | Morpholine (-CH₂-O-) | 3.5 - 4.0 | Multiplet. |
| ¹³C | Aromatic C-OH | 155 - 165 | |
| ¹³C | Aromatic C-NO₂ | 140 - 150 | |
| ¹³C | Aromatic CH | 115 - 130 | |
| ¹³C | Methylene (-CH₂-) | 50 - 60 | |
| ¹³C | Morpholine (-CH₂-N-) | 45 - 55 | |
| ¹³C | Morpholine (-CH₂-O-) | 65 - 75 |
This table provides estimated chemical shift ranges based on data for similar functional groups and compounds.
Keto-enol tautomerism is a possibility for phenolic compounds, though for simple phenols, the equilibrium heavily favors the phenol (B47542) form. uq.edu.au NMR spectroscopy, particularly variable temperature studies, could be used to investigate the potential for any tautomeric equilibria in solution.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Solvent Effects
Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.
The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic group, with its breadth due to hydrogen bonding. docbrown.info Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the phenol and the C-N and C-O-C stretching vibrations of the morpholine ring would also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the symmetric stretch of the nitro group are typically strong in the Raman spectrum. sci-hub.se Studying the spectra in different solvents can reveal information about solvent-solute interactions and their effect on the vibrational dynamics of the functional groups.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| Phenol O-H | Stretching | 3200 - 3600 (broad) | FTIR |
| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | FTIR, Raman |
| Nitro N=O | Asymmetric Stretching | ~1520 | FTIR |
| Nitro N=O | Symmetric Stretching | ~1340 | FTIR, Raman |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | FTIR, Raman |
| Phenol C-O | Stretching | 1200 - 1260 | FTIR |
| Morpholine C-N | Stretching | 1050 - 1150 | FTIR |
| Morpholine C-O-C | Asymmetric Stretching | 1115 - 1140 | FTIR |
This table outlines the expected vibrational frequencies based on established group frequencies.
Electronic Structure and Photophysical Properties
UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvatochromic Behavior
Detailed experimental data regarding the UV-Visible absorption spectra of this compound in various solvents are not available in the reviewed literature. Consequently, an analysis of its electronic transitions and solvatochromic behavior cannot be provided at this time.
Fluorescence Spectroscopy for Quantum Yields and Excited State Dynamics
Information on the fluorescence properties, including quantum yields and excited-state dynamics, of this compound has not been reported in the scientific literature searched. Therefore, a substantive discussion on this topic is not possible.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of molecules. For 2-(4-morpholinylmethyl)-4-nitrophenol, these methods elucidate the interplay between the electron-withdrawing nitro group, the electron-donating hydroxyl group, and the flexible morpholinylmethyl substituent.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Functionals such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. epa.govresearchgate.netnih.gov
The geometry optimization of this compound reveals a nearly planar phenol (B47542) ring, a common feature in substituted phenols. researchgate.netnih.gov The primary structural variables include the rotational orientation of the morpholinylmethyl side chain and the nitro group relative to the phenyl ring. The calculations would identify the global minimum energy conformation, which is crucial for understanding the molecule's inherent stability and preferred shape. An intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the morpholine (B109124) ring is a potential stabilizing interaction that would significantly influence the preferred conformation. researchgate.net
Below is a hypothetical table of selected optimized geometrical parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-OH | 1.36 Å |
| Bond Length | C-NO₂ | 1.48 Å |
| Bond Length | C-CH₂ (ring-methylene) | 1.51 Å |
| Bond Length | CH₂-N (methylene-morpholine) | 1.47 Å |
| Bond Angle | C-C-O (hydroxyl) | 121.5° |
| Bond Angle | C-C-N (nitro) | 119.0° |
| Dihedral Angle | HO-C-C-C | ~0° (planar) |
| Dihedral Angle | C-C-N-O (nitro) | ~5-10° (slight twist) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). nih.govmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the hydroxyl oxygen, which are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group, marking it as the site for nucleophilic attack. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org
From the HOMO and LUMO energies, key reactivity indices can be calculated to quantify the molecule's chemical behavior.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Symbol | Formula | Predicted Value |
| Highest Occupied Molecular Orbital | EHOMO | - | -6.25 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | - | -2.15 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 eV |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.20 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.05 eV |
| Chemical Softness | S | 1/(2η) | 0.24 eV⁻¹ |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. chemrxiv.orgmdpi.com For nitrophenol derivatives, characteristic absorptions are due to π→π* and n→π* transitions, with the exact wavelengths influenced by the substituents and solvent. mdpi.comuci.edu
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. epa.gov These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms and are used to assign the absorption bands in an experimental IR spectrum. Key predicted vibrations for this molecule would include the O-H stretch, the asymmetric and symmetric N-O stretches of the nitro group, and the C-O-C stretches of the morpholine ring. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 10.5 ppm | Phenolic -OH |
| ¹³C NMR | Chemical Shift (δ) | 160.0 ppm | C-OH |
| UV-Vis | λmax | 398 nm | π→π* transition |
| IR | Wavenumber (cm⁻¹) | 3450 cm⁻¹ | O-H stretch |
| IR | Wavenumber (cm⁻¹) | 1520 cm⁻¹ | NO₂ asymmetric stretch |
| IR | Wavenumber (cm⁻¹) | 1340 cm⁻¹ | NO₂ symmetric stretch |
Molecular Dynamics Simulations
While quantum mechanics excels at describing the electronic structure of a single, static molecule, molecular dynamics (MD) simulations are used to study the motion and interactions of molecules over time. This provides a dynamic picture of the compound's behavior. numberanalytics.com
The this compound molecule possesses considerable conformational flexibility, particularly around the single bonds connecting the morpholinylmethyl side chain to the phenyl ring. MD simulations can explore this conformational landscape to identify the most populated and stable conformers in different environments, such as in a vacuum, in water, or in an organic solvent. researchgate.netnih.govresearchgate.net These simulations track the torsional angles in real-time to map out the potential energy surface and determine the free energy barriers between different conformational states. The stability of conformers can be heavily influenced by the environment; for instance, polar solvents like water may stabilize different conformers than nonpolar solvents.
MD simulations are exceptionally well-suited for studying how solvent molecules arrange themselves around a solute and influence its behavior. nih.gov By simulating this compound in a box of explicit water molecules, one can analyze the formation of hydrogen bonds between the molecule's polar groups (hydroxyl, nitro, morpholine) and the surrounding water. This provides insight into its solubility and the microscopic details of hydration. bohrium.comrsc.org
Furthermore, MD can be used to investigate intermolecular interactions and self-assembly. Simulations with multiple solute molecules can reveal tendencies for aggregation driven by forces like π-π stacking of the nitrophenyl rings or intermolecular hydrogen bonding. chemrxiv.org Understanding these processes is crucial for predicting the compound's behavior at higher concentrations, such as its potential to form aggregates or ordered structures in solution. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are foundational concepts in medicinal chemistry that correlate the chemical structure of a compound with its biological activity. QSAR modeling, in particular, uses statistical methods to create mathematical models that predict the activity of new or untested compounds. mdpi.com This approach is a cost-effective tool that can significantly reduce the need for extensive animal testing, a principle promoted by legislation from organizations like the OECD and REACH. nih.govresearchgate.net
To build a QSAR model, the structure of a molecule must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecule. For a compound like this compound, relevant descriptors can be derived from its two main structural components: the nitroaromatic (nitrophenol) ring and the morpholine moiety.
For nitroaromatic compounds (NACs), a wide range of descriptors has been shown to correlate with biological activities such as toxicity and mutagenicity. nih.gov These include:
Electronic Descriptors: These describe the electronic properties of the molecule. Key examples are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). ELUMO, for instance, is often linked to the mutagenicity of NACs. nih.gov The maximum net atomic charge on the nitrogen of the nitro group (qnitro-N) has also been shown to improve predictive models. nih.gov
Hydrophobicity Descriptors: These quantify the molecule's affinity for fatty or non-polar environments. The octanol-water partition coefficient (log Kow or logP) is the most common descriptor in this category and is a key indicator of how a compound will distribute itself in biological systems. nih.gov
Topological and Constitutional Descriptors: These descriptors are derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include connectivity indices and functional group counts. nih.govnih.gov
| Descriptor Class | Specific Descriptor | Relevance for this compound | Associated Biological Activity |
|---|---|---|---|
| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of the nitrophenyl ring. | Toxicity, Mutagenicity nih.gov |
| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule, influenced by both the nitro and morpholine groups. | Antioxidant Activity pensoft.netresearchgate.net |
| Electronic | Charge on Morpholine Oxygen | Indicates the potential for hydrogen bonding and electrostatic interactions. | Antioxidant Activity pensoft.netresearchgate.net |
| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Describes the overall lipophilicity/hydrophilicity of the molecule. | Toxicity, Bioaccumulation nih.gov |
| Steric/Topological | Molecular Volume/Area | Reflects the size and shape of the molecule. | Antioxidant Activity pensoft.netresearchgate.net |
| Topological | Connectivity Index | Numerical representation of molecular branching and connectivity. | Toxicity nih.gov |
Once a set of relevant descriptors is calculated for a series of compounds with known biological activities, statistical methods are employed to develop a predictive QSAR model. nih.govnih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Regression (SVR). nih.govmdpi.com The goal is to create a mathematical equation that can accurately predict the activity of a compound based solely on its structural descriptors. mdpi.com
Numerous QSAR models have been successfully developed for nitroaromatic compounds. For example, models predicting the toxicity of nitrophenols to the algae Chlorella vulgaris have been constructed using descriptors such as constitutional, topological, and connectivity indices. nih.gov Other models have accurately predicted the acute oral toxicity (LD50) in rodents for a range of NACs, demonstrating that hydrophobicity, electrostatic, and Van der Waals interactions were key contributors to toxicity. nih.gov These models often achieve high statistical significance, with correlation coefficients (R²) greater than 0.8 and cross-validation coefficients (Q²) greater than 0.6, indicating robustness and good predictive power. nih.govmdpi.com
For morpholine-containing compounds, 3D-QSAR analyses have been used to understand the relationship between chemical structure and biological activity, for instance, in a series of dopamine (B1211576) D4 receptor ligands. researchgate.net Such models help identify which regions of the molecule are important for affinity and where modifications can be made to improve activity. researchgate.net
While no specific QSAR model for this compound has been published, its molecular functionality can be estimated using existing, validated models for NACs and morpholine derivatives. By calculating the relevant descriptors for the target compound, its potential toxicity, antioxidant capacity, or other biological activities could be predicted, providing a valuable starting point for experimental validation.
| Compound Class | Predicted Activity | Modeling Method | Key Descriptors | Statistical Performance |
|---|---|---|---|---|
| Nitroaromatic Compounds (NACs) | Toxicity to Scenedesmus vacuolatus | Not Specified | Quantum chemistry descriptors, Kow, qnitro-N | R² = 0.9 nih.gov |
| NACs | Rat Oral Acute Toxicity (LD50) | SiRMS | 1D and 2D descriptors (related to hydrophobicity, electrostatic, and Van der Waals interactions) | R² = 0.96-0.98; Q² = 0.84-0.93 nih.gov |
| 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one Derivatives | Antioxidant Activity | MLR | Dipole moment, lipophilicity, molecular volume, energy of bonds | High predictive ability reported pensoft.netresearchgate.net |
| Pyrimido-isoquinolin-quinones | Antibacterial Activity (MRSA) | CoMFA/CoMSIA (3D-QSAR) | Steric, electronic, and hydrogen-bond acceptor fields | q² = 0.660; r² = 0.938 (CoMFA) mdpi.com |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule like this compound to its biological target.
The process of molecular docking involves placing the ligand in various conformations and orientations within the binding site of the protein. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. fums.ac.ir
The nitrophenol group also contributes significantly to binding. In a docking study of nitrodiphenyl ether analogues as tyrosinase inhibitors, the oxygen atoms of the nitro group were found to have an efficient metal-ligand interaction with the copper ions in the enzyme's active site. fums.ac.ir The aromatic ring itself can participate in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov
The predicted binding affinity, or docking score, provides a quantitative measure of how well the ligand might bind to the target. For morpholine-based mixed ligand complexes binding to DNA and BSA, binding energies were calculated in the range of -6.7 to -10.2 kcal/mol. nih.gov In another study, a nitrophenol derivative showed a highly favorable binding energy (ΔGbind) of -12.79 kcal/mol with tyrosinase. fums.ac.ir These values suggest that compounds with these structural features can form stable complexes with macromolecular targets.
| Compound/Class | Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Structural Moiety |
|---|---|---|---|
| Morpholine-based Cu(II) Complex | SARS-CoV-2 Main Protease | -8.2 nih.gov | Morpholine |
| Morpholine-based Zn(II) Complex | Bovine Serum Albumin (BSA) | -9.8 nih.gov | Morpholine |
| 4-Hydroxy-2'-nitrodiphenyl ether | Tyrosinase | -12.79 fums.ac.ir | Nitrophenyl |
| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | DNA Gyrase (1GTV) | High affinity reported elsevierpure.com | Nitrophenyl |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding site. mdpi.com Understanding these interactions is crucial for rational drug design and for explaining the basis of a compound's activity and selectivity.
For ligands containing the structural features of this compound, several types of interactions are commonly observed:
Hydrogen Bonding: This is a critical interaction for polar groups. The hydroxyl group of the phenol, the oxygen atoms of the nitro group, and the oxygen atom of the morpholine ring are all potential hydrogen bond acceptors. The nitrogen atom in the morpholine ring (if protonated) and the hydroxyl group can also act as hydrogen bond donors. mdpi.com For example, docking studies of tamsulosin (B1681236) derivatives, which contain a sulfonamide group, predicted a critical hydrogen bonding interaction with the residue E624. acs.org
Hydrophobic and Van der Waals Interactions: The nitrophenyl ring and the methylene (B1212753) groups of the morpholine ring can engage in favorable hydrophobic and van der Waals interactions with non-polar residues in the binding pocket. Docking simulations have shown ethoxybenzene moieties forming van der Waals interactions with residues like F857, F781, and L861, and methoxy (B1213986) groups interacting with L381 and P610. acs.org
Electrostatic Interactions (including Salt Bridges): If the morpholine nitrogen becomes protonated, it can form a strong electrostatic interaction, or salt bridge, with a negatively charged amino acid residue like aspartate (Asp) or glutamate (B1630785) (Glu). acs.org
π-π Stacking: The aromatic nitrophenyl ring can stack with the aromatic side chains of residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), contributing to binding stability. nih.gov
By analyzing the binding pocket of a target protein, computational models can identify which of these interactions are most important for a given ligand. For instance, in protein tyrosine phosphatases, the active site is often a deep groove lined with polar and aromatic residues, creating an environment well-suited for binding phenolic compounds. nih.govnih.gov The identification of these key interacting residues allows medicinal chemists to design new derivatives with modified functional groups to enhance these specific interactions, potentially leading to increased potency and selectivity. mdpi.com
| Structural Moiety | Interaction Type | Potential Interacting Residues | Example from Literature |
|---|---|---|---|
| Morpholine Ring (Oxygen) | Hydrogen Bond Acceptor | Val, Ser, Thr | Interaction with Val882 in PI3K kinase acs.orgnih.gov |
| Morpholine Ring (Protonated Nitrogen) | Salt Bridge / H-Bond Donor | Asp, Glu | Potential interaction with Aspartic acid (D840) acs.org |
| Nitrophenyl Ring | π-π Stacking | Phe, Tyr, Trp | Infiltration into DNA base pairs due to π-π stacking nih.gov |
| Nitrophenyl Ring | Hydrophobic / Van der Waals | Leu, Ile, Val, Phe | Interactions with F857, F781, and L861 acs.org |
| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | His, Asp, Glu, Ser | Binding in active sites of enzymes like tyrosine hydroxylase nih.gov |
| Nitro Group | Hydrogen Bond Acceptor / Metal Coordination | Arg, Lys / Cu2+, Zn2+ | Interaction with Cu2+ ions in tyrosinase active site fums.ac.ir |
Following a comprehensive search for scientific literature, it has been determined that there is currently no available research data specifically detailing the molecular and cellular mechanistic investigations of the biological interactions of the compound “this compound” within the scope of the requested outline. The searches for its effects on anticancer action mechanisms—including apoptosis, autophagy, cell cycle regulation, and molecular target identification—yielded no specific results for this compound. Similarly, investigations into its potential antimicrobial activity, such as microbial membrane disruption or inhibition of essential microbial enzymes, did not provide any relevant information. Therefore, the generation of a detailed, evidence-based article strictly adhering to the provided outline for this specific chemical entity is not possible at this time.
Molecular and Cellular Mechanistic Investigations of Biological Interactions
Mechanistic Studies of Antimicrobial Activity (in vitro models)
Interference with Microbial Nucleic Acid Synthesis and DNA Replication
There is no available research or data describing the effects of 2-(4-morpholinylmethyl)-4-nitrophenol on microbial nucleic acid synthesis or DNA replication. While other nitrophenol derivatives and nitroaromatic compounds have been studied for their potential to interfere with these fundamental cellular processes, no such investigations have been published specifically for this compound.
Enzyme Modulation and Substrate Specificity Analysis
Kinetic Studies of Enzyme Inhibition and Activation
No kinetic data, such as inhibition constants (Kᵢ) or activation constants (Kₐ), are available for the interaction of this compound with any enzyme. Studies detailing its potential as an enzyme inhibitor or activator, including parameters like Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) in its presence, have not been documented.
Structural Insights into Enzyme-Ligand Complex Formation
There are no published crystal structures or other structural biology data, such as from NMR spectroscopy, that provide insight into the binding mode of this compound to any enzyme or protein target. Consequently, the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that would govern the formation of an enzyme-ligand complex remain unknown.
Investigation of Metabolic Transformations in Biological Systems (non-clinical)
Identification of Biotransformation Pathways and Metabolite Profiling
The metabolic fate of this compound in any biological system has not been characterized. There are no studies identifying its biotransformation pathways or profiling the metabolites that may be formed upon its administration to in vitro or in vivo non-clinical models.
Role of Specific Enzymes (e.g., Nitroreductases, Cytochrome P450) in Compound Metabolism
While the metabolism of the parent compound, 4-nitrophenol (B140041), is known to involve enzymes such as nitroreductases and cytochrome P450, there is no specific information documenting the role of these or any other enzymes in the metabolism of this compound. Research on how the addition of the morpholinylmethyl group to the 4-nitrophenol structure influences its interaction with metabolic enzymes is currently absent from the scientific record.
Advanced Applications in Chemical Sciences and Environmental Engineering
Catalytic Applications in Chemical Synthesis and Transformation
While research into the catalytic properties of 2-(4-morpholinylmethyl)-4-nitrophenol is an emerging field, its structural components suggest potential roles in various organic reactions. The presence of both an acidic phenol (B47542) and a basic morpholine (B109124) unit within the same molecule allows for potential bifunctional catalysis.
There is limited direct evidence in scientific literature detailing the use of this compound as a standalone catalyst. However, its structural similarity to compounds used in catalysis suggests its potential as a precursor for more complex catalytic systems. For instance, derivatives of nitrophenols are utilized in the synthesis of catalysts for various chemical transformations, including reduction and oxidation reactions mdpi.comnih.gov. The morpholine group, a secondary amine, can be a precursor for N-heterocyclic carbene (NHC) ligands or other coordinating agents in organometallic catalysis.
The reduction of nitrophenols, such as 4-nitrophenol (B140041), to aminophenols is a widely studied model reaction to evaluate the efficiency of new catalysts, often employing metal nanoparticles mdpi.com. While this compound is not documented as the catalyst in these reactions, its synthesis would involve chemistries that are central to the development of such catalytic processes.
Detailed mechanistic studies specifically involving this compound as a catalyst are not extensively reported. However, understanding can be extrapolated from studies of related molecules. For example, the mechanism of 4-nitrophenol reduction catalyzed by metal nanoparticles is well-documented and involves the adsorption of both the nitrophenol and a hydride donor (like NaBH₄) onto the nanoparticle surface, facilitating electron transfer and subsequent reduction of the nitro group mdpi.comresearchgate.net. Should this compound or its derivatives be used in such reactions, the morpholine and hydroxyl groups could influence the adsorption process and the electronic properties of the catalytic center, thereby modulating the reaction kinetics and pathway researchgate.net.
Development of Chemosensors and Biosensors
The unique electronic and structural features of this compound make it a candidate for applications in sensor technology. The 4-nitrophenol moiety is both electrochemically active and possesses distinct optical properties that can be exploited for sensing applications.
The development of sensors for nitrophenolic compounds is an active area of research due to their status as significant environmental pollutants researchgate.netfrontiersin.orgnih.gov. Electrochemical sensors, in particular, have shown high sensitivity for detecting p-nitrophenol frontiersin.orgnih.govrsc.orgresearchgate.net. These sensors often rely on the electrochemical reduction of the nitro group on the surface of a modified electrode researchgate.netresearchgate.net. A sensor designed for this compound would likely operate on a similar principle, detecting the characteristic redox signals of the nitrophenol group. The morpholinylmethyl substituent could influence the compound's solubility, adsorption characteristics on the electrode surface, and the potential at which reduction occurs.
Optical sensors for 4-nitrophenol often utilize fluorescence quenching or colorimetric changes nih.govnih.gov. For example, carbon dots have been developed as fluorescent probes where the presence of 4-nitrophenol quenches the fluorescence signal, allowing for quantitative detection nih.gov. Metal-organic frameworks (MOFs) have also been employed as versatile platforms for constructing both optical and electrochemical sensors nih.govmdpi.com. A sensor based on this compound could leverage the deprotonation of its phenolic group, which leads to a distinct color change, a property characteristic of nitrophenols used as pH indicators nih.govresearchgate.net.
| Sensor Type | Principle of Operation | Key Materials | Typical Detection Limit | Reference |
|---|---|---|---|---|
| Electrochemical | Reduction of the nitro group at a modified electrode surface. | Nanoporous Gold, Modified Glassy Carbon Electrodes, MOFs. | Nanomolar (nM) to Micromolar (µM) range. | researchgate.netfrontiersin.orgresearchgate.net |
| Optical (Fluorescence) | Quenching of fluorescence from a probe (e.g., carbon dots) by the nitrophenol. | Carbon Dots, Quantum Dots, MOFs. | Nanomolar (nM) to Micromolar (µM) range. | nih.govnih.gov |
| Optical (Colorimetric) | Color change based on pH-dependent deprotonation or complex formation. | Dyes, Nanoparticles. | Micromolar (µM) range. | researchgate.net |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding of the analyte to a sensor surface. | Polyaniline/Platinum Optical Fibers. | Picomolar (pM) range. | nih.gov |
Microbial fuel cells (MFCs) are bioelectrochemical devices that can be used as biosensors for monitoring water quality, including the detection of toxic substances nih.govresearchgate.netnih.gov. The principle involves utilizing electrogenic bacteria that generate a measurable electric current from the metabolism of organic matter. When a toxic compound is introduced, it inhibits microbial activity, leading to a decrease in the current output nih.govnih.gov.
Compounds like 4-nitrophenol are known to be toxic to microorganisms, and their presence in wastewater can be detected by MFC-based sensors nih.govsoton.ac.uk. The introduction of 4-nitrophenol into an MFC system causes a significant drop in current density, which is proportional to the concentration of the toxicant nih.govsoton.ac.uk. As a derivative, this compound would be expected to elicit a similar inhibitory effect. An MFC-based biosensor could thus provide a real-time warning of environmental contamination with this compound by monitoring for sudden drops in electrical output. Multi-stage MFC systems have been proposed to enhance the detection range and differentiate between changes in organic load and toxic events soton.ac.uk.
| Toxicant Concentration | Observed Effect on Current Density | System Type | Reference |
|---|---|---|---|
| 150 mg/L | 63-74% decrease in current density. | Multi-stage MFCs. | nih.gov |
| Up to 500 mg/L | Proportional drop in current, with 75% recovery after 4 hours. | Single-stage MFC. | soton.ac.uk |
Environmental Remediation and Degradation Pathways
The environmental fate of this compound is determined by the biodegradability of its constituent parts: the morpholine ring and the nitrophenol structure. Both moieties are found in industrial effluents, and their degradation has been studied independently.
Morpholine, while once considered recalcitrant, is biodegradable by certain bacterial species, particularly from the Mycobacterium genus nih.govresearchgate.netuni-pannon.huresearchgate.net. The degradation pathway often involves the cleavage of the C-N bond within the morpholine ring, a step that can be catalyzed by a cytochrome P-450 monooxygenase nih.gov. Key intermediates in this pathway include 2-(2-aminoethoxy)acetate and glycolate, with ammonia being an end product of the mineralization process nih.govresearchgate.net.
Nitrophenols are also subject to microbial degradation under both aerobic and anaerobic conditions cdc.govethz.ch. Two primary bacterial degradation strategies exist:
Oxidative Pathway: A monooxygenase enzyme catalyzes the removal of the nitro group as nitrite, typically forming hydroquinone or catechol, which then undergoes ring cleavage ethz.chnih.gov.
Reductive Pathway: The nitro group is first reduced to a hydroxylamino group and then to an amino group, forming 4-aminophenol. This can be further degraded ethz.ch.
Based on these established pathways, the biodegradation of this compound would likely proceed through a combination of these routes. Microorganisms capable of degrading both morpholine and nitrophenols would be prime candidates for the bioremediation of water contaminated with this compound. The initial steps could involve either the cleavage of the morpholine ring or the transformation of the nitro group, leading to a variety of intermediates before complete mineralization.
Photodegradation Mechanisms and Efficiency Studies
Photodegradation is a process where a chemical compound is broken down by light. For nitrophenolic compounds, this often involves the generation of highly reactive species. Studies on 4-nitrophenol (p-NP) show that its degradation mechanism under UV light involves photo-ionization to produce a radical cation and a hydrated electron. nih.gov The phenoxyl radical formed can react with oxygen, leading to the breakdown of the aromatic ring. nih.gov
The efficiency of photodegradation is often studied using photocatalysts. For instance, carbon and nitrogen co-doped TiO2 (C, N-TiO2) has been shown to be more effective than anatase TiO2 (A-TiO2) for degrading 4-nitrophenol under simulated sunlight. frontiersin.orgnih.gov
Table 1: Comparative Photocatalytic Degradation of 4-Nitrophenol
| Photocatalyst | Degradation Percentage (420 min) | Apparent Rate Constant (k, min⁻¹) |
|---|---|---|
| C, N-TiO₂ | 87% | 4.87 x 10⁻³ |
| A-TiO₂ | 65% | 2.53 x 10⁻³ |
Data derived from studies on 4-nitrophenol. nih.gov
To assess this compound, similar studies would be required to determine its light absorption properties, quantum yield of ionization, and the identity of its degradation intermediates. The efficiency of various photocatalysts would also need to be systematically evaluated.
Biodegradation Pathways and Microbial Community Interactions
Biodegradation involves the breakdown of organic compounds by microorganisms. For 4-nitrophenol, two primary aerobic biodegradation pathways have been identified: the hydroquinone pathway and the hydroxyquinol pathway. nih.gov In the hydroquinone pathway, 4-nitrophenol is converted to hydroquinone, which is then further degraded. nih.govnih.gov The hydroxyquinol pathway involves the formation of 4-nitrocatechol. nih.gov
A diverse range of bacteria has been identified that can degrade nitrophenols, with genera such as Pseudomonas, Moraxella, and Arthrobacter being prominent. ethz.chfrontiersin.org The interactions within the microbial community and the influence of co-substrates, like glucose, can significantly affect the degradation efficiency. nih.gov
Table 2: Key Bacterial Genera in 4-Nitrophenol Biodegradation
| Phylum | Key Genera |
|---|---|
| Proteobacteria | Pseudomonas, Comamonas, Zoogloea, Acinetobacter, Escherichia-Shigella |
| Firmicutes | Lactococcus |
| Saccharibacteria | Saccharibacteria_norank |
| Bacteroidetes | Varies by environment |
Data derived from studies on 4-nitrophenol. nih.gov
Characterizing the biodegradation of this compound would involve isolating microorganisms capable of using it as a carbon or nitrogen source, identifying the metabolic pathways through analysis of intermediate products, and studying the microbial consortia involved. jebas.orgresearchgate.net
Adsorption and Removal Mechanisms from Aqueous Systems
Adsorption is a widely used method for removing pollutants like nitrophenols from water. nih.govukm.my The effectiveness of an adsorbent depends on its surface area, pore structure, and surface chemistry. For 4-nitrophenol, materials like activated carbon, zeolites, and metal-organic frameworks (MOFs) have been investigated. nih.govresearchgate.net
The primary mechanisms for the adsorption of aromatic compounds like 4-nitrophenol include π-π interactions between the benzene (B151609) ring of the adsorbate and the adsorbent surface, as well as hydrogen bonding. nih.govnih.gov For example, a composite of aluminum metal-organic framework and reduced graphene oxide (MA/RG) shows high uptake capacity for 4-nitrophenol, driven by these forces. nih.gov
Table 3: Adsorption Capacities of Various Materials for 4-Nitrophenol
| Adsorbent | Maximum Adsorption Capacity (qm) |
|---|---|
| ZIF-8-PhIm | 828.29 mg/g |
| MIL-68(Al)/RG Composite | Higher than parent materials |
| Activated Carbon | Varies with preparation |
Data derived from studies on 4-nitrophenol. nih.govnih.gov
To understand the removal of this compound, adsorption isotherms and kinetic studies using various adsorbents would be necessary. The presence of the morpholinyl group would likely influence the adsorption mechanism, potentially increasing the role of hydrogen bonding and altering electrostatic interactions.
Application as a Biochemical Assay Probe
Utilization as a Chromogenic Substrate for Enzyme Activity Determination
Chromogenic substrates are colorless compounds that are converted by an enzyme into a colored product, allowing for the quantification of enzyme activity. dcfinechemicals.com Derivatives of 4-nitrophenol, such as p-nitrophenyl phosphate (pNPP), are widely used for this purpose. nih.gov Alkaline phosphatase, for example, hydrolyzes pNPP to produce the p-nitrophenolate anion, which is intensely yellow and absorbs light around 400-405 nm. nih.govcam.ac.uk The rate of color formation is directly proportional to the enzyme's activity.
The principle relies on the enzymatic cleavage of a bond that links a specific substrate moiety (e.g., phosphate, sugar) to the 4-nitrophenol group, which acts as the chromophore. mdpi.com
For this compound to be used as a chromogenic substrate, it would first need to be chemically modified by attaching a substrate group (e.g., a phosphate or a glycoside) to its hydroxyl group. The resulting conjugate would then be tested with the target enzyme to see if it can be cleaved to release the colored 2-(4-morpholinylmethyl)-4-phenolate. The spectral properties of this specific phenolate would need to be determined to establish a quantitative assay.
Development of Analytical Methods for its Detection and Quantification in Research Samples
Accurate detection and quantification are crucial for studying a compound's behavior. For 4-nitrophenol and its metabolites, various analytical methods have been developed. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and robust technique. nih.gov For instance, an isocratic ion-pair reversed-phase HPLC method can simultaneously analyze 4-nitrophenol and its glucuronide and sulfate conjugates in biological samples. nih.gov
Other sensitive techniques include electrochemical methods, where the compound is detected based on its oxidation or reduction at an electrode surface. researchgate.netnih.govnih.gov
Table 4: Example HPLC Parameters for 4-Nitrophenol Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Methanol-citrate buffer with ion-pairing agent |
| Detection | UV at 290 nm |
| Flow Rate | 1.0 mL/min |
Data derived from a method for 4-nitrophenol and its metabolites. nih.gov
Developing analytical methods for this compound would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) for its specific polarity. A UV-Vis spectrum would be needed to determine its maximum absorbance wavelength for detection. For quantification in complex matrices like environmental or biological samples, method validation, including tests for linearity, precision, and accuracy, would be essential.
Conclusion and Future Directions in 2 4 Morpholinylmethyl 4 Nitrophenol Research
Synthesis of Major Academic Findings and Methodological Contributions
A comprehensive search for academic literature on 2-(4-morpholinylmethyl)-4-nitrophenol has resulted in no specific findings or methodological contributions to report. There are no published studies that detail its synthesis, characterization (e.g., via spectroscopy or crystallography), or investigation into its chemical or biological activities. The scientific community has not, to date, focused research efforts on this particular molecule.
Identification of Remaining Challenges and Limitations in Understanding
The primary and most significant challenge in understanding this compound is the complete lack of empirical data. Without foundational research, the following aspects of the compound remain entirely unknown:
Physicochemical Properties: Data on melting point, boiling point, solubility, and spectral characteristics are unavailable.
Reactivity: While it can be inferred that the compound possesses the functional groups of a nitrophenol and a tertiary amine, its actual chemical behavior, stability, and reactivity profile have not been documented.
Biological Activity: There is no information regarding its potential pharmacological or toxicological effects. Research on related nitroaromatic compounds suggests a wide range of biological activities, but this cannot be assumed for the title compound. researchgate.net
The principal limitation is, therefore, the absence of any scholarly work, which prevents any form of scientific discussion or analysis based on experimental evidence.
Proposed Avenues for Advanced Academic and Interdisciplinary Research
Given the current void in the research landscape, the following avenues for academic and interdisciplinary research are proposed:
Fundamental Synthesis and Characterization: The most immediate research direction would be the synthesis of this compound, likely via the Mannich reaction. This would be followed by its purification and comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unequivocally confirm its structure.
Investigation of Physicochemical Properties: Once synthesized and purified, a systematic study of its fundamental physicochemical properties would be essential. This would provide the basic data necessary for any future application-oriented research.
Exploration of Biological Activity: Drawing from the known biological activities of other nitrophenol and morpholine-containing compounds, which include fungicidal and other medicinal properties, a screening of this compound for various biological activities could be a fruitful area of investigation. researchgate.net
Computational and Theoretical Studies: In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) could predict the molecule's geometry, electronic structure, and potential reactivity, offering theoretical insights that could guide experimental design.
Q & A
Q. What are the optimal synthetic conditions for 2-(4-morpholinylmethyl)-4-nitrophenol, and how does crystallization occur?
The compound is synthesized by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 4-methylaniline in ethanol for 30 minutes, followed by slow evaporation at room temperature for three days to yield yellow prismatic crystals. Ethanol acts as a solvent and mild reducing agent, while controlled evaporation promotes nucleation. Crystallization efficiency can be enhanced by optimizing temperature gradients and solvent purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and hydrogen-bonding networks. Key parameters include:
- Dihedral angles between aromatic rings (e.g., 41.86° between groups A and B) .
- Hydrogen atom positioning via restrained refinement (C–H = 0.93 Å) and occupancy factor optimization for isomer ratios . Supplementary techniques like FT-IR and NMR can validate functional groups but lack the precision of SC-XRD for conformational analysis.
Advanced Research Questions
Q. How can the 0.60:0.40 isomer ratio in the crystal lattice be experimentally validated and rationalized?
The isomer ratio arises from dynamic proton exchange between the phenolic O–H and imine N–H groups. SC-XRD refinement with variable occupancy factors (e.g., H1A refined to 0.60 occupancy) resolves the ratio. Density functional theory (DFT) calculations can further validate energy differences between isomers, while differential scanning calorimetry (DSC) may detect phase transitions linked to isomer equilibria .
Q. What intermolecular forces stabilize the crystal structure, and how do they influence material properties?
The lattice is stabilized by:
- Intramolecular O–H⋯N and N–H⋯O hydrogen bonds forming S(6) ring motifs (Table 1, Fig. 2 in evidence) .
- π–π interactions between aromatic rings (centroid separations: 3.7106–3.9177 Å; slippage: 1.333–1.452 Å) .
- C–H⋯π interactions (Table 1) contributing to layer stacking . These interactions dictate thermal stability and solubility, critical for designing co-crystals or polymorphs.
Q. How should researchers resolve contradictions in crystallographic data during refinement?
Contradictions in hydrogen atom positions or occupancy factors require:
- Multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors .
- Restrained refinement for geometrically constrained H-atoms (riding model with Uiso = 1.2Ueq) .
- Validation against Hirshfeld surface analysis to confirm non-covalent interactions .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC or in-situ IR to avoid over-reduction of the nitro group.
- Data Analysis : Use software like SHELXL for refining disordered structures and Mercury for visualizing π–π interactions .
- Contradiction Mitigation : Cross-validate SC-XRD data with spectroscopic results (e.g., NMR coupling constants for isomer confirmation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
